molecular formula C14H14N8O2 B13769250 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide

Cat. No.: B13769250
M. Wt: 326.31 g/mol
InChI Key: DVQAAPIMZKFSKA-LZYBPNLTSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an oxadiazole ring, and an amide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole and triazole rings. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C) to form the desired product . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in concentrated sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Structurally similar but with different functional groups.

    3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another related compound with similar reactivity.

Uniqueness

What sets 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide apart is its combination of the triazole and oxadiazole rings, along with the phenylethylideneamino group. This unique structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H14N8O2

Molecular Weight

326.31 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C14H14N8O2/c1-8(10-6-4-3-5-7-10)16-18-14(23)11-9(2)17-21-22(11)13-12(15)19-24-20-13/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-8+

InChI Key

DVQAAPIMZKFSKA-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=CC=C3

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=C(C)C3=CC=CC=C3

Origin of Product

United States

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